2-((3-Chloro-4-fluorophenyl)amino)-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Chloro-4-fluorophenyl)amino)-N-cyclopropylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylacetamide moiety linked to a 3-chloro-4-fluoroaniline group, making it a subject of study for its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-4-fluorophenyl)amino)-N-cyclopropylacetamide typically involves the reaction of 3-chloro-4-fluoroaniline with cyclopropylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloro-4-fluorophenyl)amino)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-((3-Chloro-4-fluorophenyl)amino)-N-cyclopropylacetamide has been studied for various applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-((3-Chloro-4-fluorophenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act as an inhibitor of epidermal growth factor receptor (EGFR), thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of a cyclopropylacetamide moiety.
Pelitinib: Another compound with a similar aromatic structure but different functional groups and biological activity.
Uniqueness
2-((3-Chloro-4-fluorophenyl)amino)-N-cyclopropylacetamide is unique due to its specific combination of a cyclopropylacetamide group with a 3-chloro-4-fluoroaniline moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H12ClFN2O |
---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
2-(3-chloro-4-fluoroanilino)-N-cyclopropylacetamide |
InChI |
InChI=1S/C11H12ClFN2O/c12-9-5-8(3-4-10(9)13)14-6-11(16)15-7-1-2-7/h3-5,7,14H,1-2,6H2,(H,15,16) |
InChI Key |
KCXSZFAFLQKSML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CNC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.